molecular formula C14H8Cl3N3S B7789987 3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione

3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione

Cat. No.: B7789987
M. Wt: 356.7 g/mol
InChI Key: VCFFWDCPBXQFEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is primarily used in proteomics research and has a molecular formula of C14H8Cl3N3S . It is a derivative of indole and contains a thioxo group, making it a unique compound in its class.

Preparation Methods

The preparation of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves several synthetic routes. One common method includes the reaction of N-protective indole with halogenated hydrocarbons under the action of a manganese catalyst, magnesium metal, and other reagents . This method is efficient and yields a high purity product. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher throughput and cost-effectiveness.

Chemical Reactions Analysis

2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their function, which can lead to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone can be compared with other similar compounds, such as:

The uniqueness of 2-Thioxo-1,2-dihydro-3H-indol-3-oneN- (2,4,6-trichlorophenyl)hydrazone lies in its specific combination of functional groups, which gives it distinct chemical and biological properties.

Properties

IUPAC Name

3-[2-(2,4,6-trichlorophenyl)hydrazinyl]indole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N3S/c15-7-5-9(16)13(10(17)6-7)20-19-12-8-3-1-2-4-11(8)18-14(12)21/h1-6,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFFWDCPBXQFEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=S)N=C2C=C1)NNC3=C(C=C(C=C3Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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